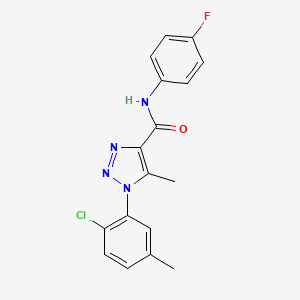
1-(2-chloro-5-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound is a 1,2,3-triazole derivative.
- It contains a chloro group at position 2 and a fluoro group at position 4 on the phenyl ring.
- The methyl groups are attached to the triazole ring.
- The carboxamide group is present at the 4-position of the triazole ring.
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed to explore synthetic routes.
Molecular Structure Analysis
- The molecular formula is C₁₆H₁₁ClFN₅O .
- The compound has a triazole ring, a phenyl ring, and a carboxamide functional group.
- The chloro and fluoro substituents affect the electronic properties of the molecule.
Chemical Reactions Analysis
- Without specific data, it’s challenging to provide detailed chemical reactions. However, the compound may participate in typical reactions involving triazoles and carboxamides.
Physical And Chemical Properties Analysis
- Melting point , boiling point , solubility , and stability would need to be determined experimentally.
- The fluoro group may enhance lipophilicity and affect solubility.
科学的研究の応用
Antitumor Activity
Research involving triazole derivatives, such as the synthesis and study of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, has demonstrated potential antitumor activities. These compounds have been synthesized and evaluated for their ability to inhibit the proliferation of certain cancer cell lines, indicating their relevance in the development of new cancer therapies (Hao et al., 2017).
Antipathogenic Activity
Thiourea derivatives, incorporating halogenated phenyl groups, have shown significant antimicrobial properties, particularly against pathogens capable of forming biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests their potential as novel antimicrobial agents targeting resistant bacterial strains (Limban et al., 2011).
Interaction Analysis
Studies on biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, have provided insights into the role of various intermolecular interactions, such as lp⋯π, in the stabilization of crystal structures. These interactions are crucial for understanding the biological activity and solubility of potential pharmacological agents (Shukla et al., 2014).
NF-kappaB and AP-1 Gene Expression Inhibition
Compounds structurally related to triazoles have been investigated for their ability to inhibit NF-kappaB and AP-1 gene expressions, critical pathways in inflammatory responses and cancer development. Such studies help in the design of molecules with potential therapeutic applications in inflammation and cancer (Palanki et al., 2000).
Safety And Hazards
- Safety data would require experimental testing.
- As with any chemical, proper handling, storage, and disposal precautions should be followed.
将来の方向性
- Investigate potential biological activities and applications .
- Explore derivatives or modifications for improved properties.
Please note that the information provided here is based on general knowledge and assumptions. For precise details, consult relevant scientific literature or conduct further research. 🌟
特性
IUPAC Name |
1-(2-chloro-5-methylphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-10-3-8-14(18)15(9-10)23-11(2)16(21-22-23)17(24)20-13-6-4-12(19)5-7-13/h3-9H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASKZLDHOIMNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-5-methylphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

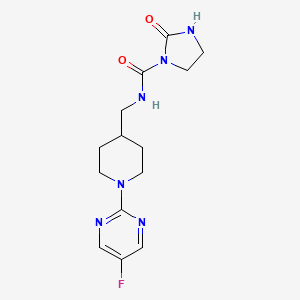
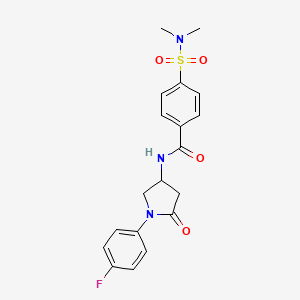
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B2779628.png)
![Methyl 2-amino-2-[3-(3-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2779629.png)
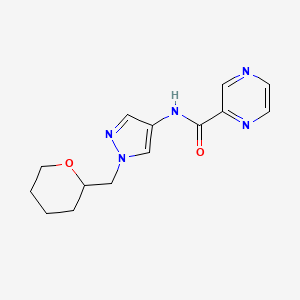
![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-5-pyrimidinecarboxylic acid](/img/structure/B2779635.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2779637.png)
![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)
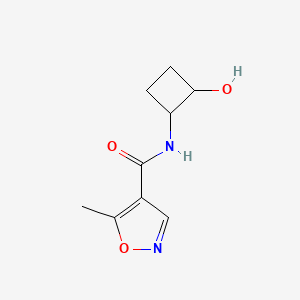
![5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran](/img/structure/B2779641.png)
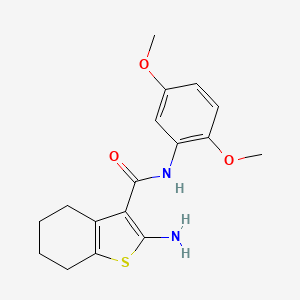
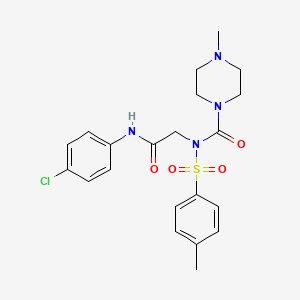
![1-[(Thieno[3,2-d]pyrimidin-4-ylamino)methyl]cyclohex-2-en-1-ol](/img/structure/B2779647.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779648.png)